4-(bromomethyl)-2-ethyl-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-ethyl-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-ethyl-1-fluorobenzene typically involves the bromination of 2-ethyl-1-fluorobenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is 2-ethyl-1-fluorotoluene.
Scientific Research Applications
4-(Bromomethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.
Chemical Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-ethyl-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-1-fluorobenzene
- 4-(Bromomethyl)-2-methyl-1-fluorobenzene
- 4-(Chloromethyl)-2-ethyl-1-fluorobenzene
Uniqueness
4-(Bromomethyl)-2-ethyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The ethyl group also influences the compound’s steric and electronic characteristics, making it different from its analogs.
Properties
CAS No. |
2384933-10-0 |
---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.